![molecular formula C21H16F3N5O2S B2627392 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 852376-53-5](/img/structure/B2627392.png)
2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound “2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Another study reported the synthesis of 3-arylamino-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines derivatives by heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, initially in the presence of potassium carbonate for 2 h, and subsequently with p-TsOH .Molecular Structure Analysis
The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution and heating with α-bromoacetophenone .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using IR absorption spectra and 1H-NMR spectrum . More specific information about the compound is not available in the current literature.Scientific Research Applications
Potential c-Met Kinase Inhibitors
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been studied for their potential as c-Met kinase inhibitors . These compounds have shown promising results against cancer cell lines like A549, MCF-7, and HeLa .
Construction of Thermally Stable Energetic Materials
The fused-triazole backbone, similar to the one in the given compound, has been used as a building block for constructing very thermally stable energetic materials .
Synthesis of Biologically Important Triazolopyridine Derivatives
The compound’s structure suggests that it could be used in the synthesis of biologically important triazolopyridine derivatives . These derivatives have various applications in medicinal chemistry.
Anticonvulsant Activity
Compounds with similar structures have been evaluated for their anticonvulsant activity . This suggests that the given compound could potentially be used in the development of new anticonvulsant drugs.
Fluorescent Probes
Compounds with similar structures have been used as fluorescent probes . This suggests that the given compound could potentially be used in imaging applications.
Structural Units of Polymers
Compounds with similar structures have been used as structural units of polymers . This suggests that the given compound could potentially be used in the development of new polymer materials.
Future Directions
properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2S/c1-31-16-8-2-13(3-9-16)20-27-26-17-10-11-19(28-29(17)20)32-12-18(30)25-15-6-4-14(5-7-15)21(22,23)24/h2-11H,12H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRFBSDXAPULSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide |
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